molecular formula C15H12N2O3 B8361353 7-Hydroxy-6-methoxy-4-phenoxyquinazoline

7-Hydroxy-6-methoxy-4-phenoxyquinazoline

Cat. No. B8361353
M. Wt: 268.27 g/mol
InChI Key: GWSZZANIALCAJM-UHFFFAOYSA-N
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Patent
US06362336B1

Procedure details

7-Benzyloxy-6-methoxy-4-phenoxyquinazoline (160 mg, 0.44 mmol) in TFA (3 ml) was heated at reflux for 30 minutes. The solvent was removed by evaporation and the residue treated with aqueous sodium hydrogen carbonate solution. The precipitated product was collected by filtration, washed with water and dried to give 7-hydroxy-6-methoxy-4-phenoxyquinazoline (105 mg, 88%).
Name
7-Benzyloxy-6-methoxy-4-phenoxyquinazoline
Quantity
160 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:18]=[C:17]2[C:12]([C:13]([O:19][C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)=[N:14][CH:15]=[N:16]2)=[CH:11][C:10]=1[O:26][CH3:27])C1C=CC=CC=1>C(O)(C(F)(F)F)=O>[OH:8][C:9]1[CH:18]=[C:17]2[C:12]([C:13]([O:19][C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)=[N:14][CH:15]=[N:16]2)=[CH:11][C:10]=1[O:26][CH3:27]

Inputs

Step One
Name
7-Benzyloxy-6-methoxy-4-phenoxyquinazoline
Quantity
160 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C2C(=NC=NC2=C1)OC1=CC=CC=C1)OC
Name
Quantity
3 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation
ADDITION
Type
ADDITION
Details
the residue treated with aqueous sodium hydrogen carbonate solution
FILTRATION
Type
FILTRATION
Details
The precipitated product was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C2C(=NC=NC2=C1)OC1=CC=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 105 mg
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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